molecular formula C23H21NO8S B2929562 Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951962-11-1

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2929562
CAS RN: 951962-11-1
M. Wt: 471.48
InChI Key: QTIHJMBJUYBZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. It also seems to contain a chromeno[8,7-e][1,3]oxazin ring system, which is a fused ring system containing a benzene ring fused to a heterocyclic ring containing oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (oxygen, sulfur, and nitrogen) and the functional groups attached to the ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Neuropharmacology

In neuropharmacological research, this compound has been identified as a potential activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in modulating neuronal excitability and have been implicated in various neurological conditions. The activation of GIRK channels by this compound could be beneficial for the treatment of diseases such as epilepsy, pain perception, and anxiety.

Cardiac Therapeutics

The compound’s ability to activate GIRK channels also extends to potential applications in cardiac therapeutics . GIRK channels are present in the heart, particularly in atrial myocytes, where they contribute to the regulation of heart rate. Modulating these channels can provide a therapeutic strategy for arrhythmias and other heart rate disorders.

Drug Metabolism and Pharmacokinetics (DMPK)

This compound has shown promise in DMPK studies due to its improved metabolic stability over prototypical urea-based compounds . Its enhanced stability makes it a suitable candidate for further drug development, as it may lead to medications with better pharmacokinetic profiles.

Pain Management

The modulation of GIRK channels has been linked to the perception of pain . By activating these channels, the compound could be used to develop new analgesics that offer an alternative to current pain management options, potentially with fewer side effects.

Addiction and Reward Pathways

GIRK channels are involved in the brain’s reward pathways, which are closely related to addiction and substance abuse disorders . Research into this compound’s effects on GIRK channels could lead to novel treatments for addiction, targeting the underlying neurochemical pathways.

Anxiety Disorders

Due to the role of GIRK channels in anxiety, this compound’s activation of these channels suggests its potential use in creating anxiolytic treatments . Such treatments could help manage anxiety disorders without the dependency risks associated with some current therapies.

Epilepsy Research

The compound’s impact on GIRK channels offers a new avenue for epilepsy research . By influencing neuronal excitability through these channels, it may contribute to the development of new antiepileptic drugs with improved efficacy and safety profiles.

Endocrine System Research

GIRK channels are also expressed in various endocrine tissues . The compound’s effect on these channels could influence hormone secretion and regulation, providing insights into the treatment of endocrine disorders.

Each of these applications represents a significant area of interest in the ongoing research and development of new therapeutic agents. The compound’s role as a GIRK channel activator positions it as a valuable tool in the quest to understand and treat a variety of health conditions. The research cited here provides a foundation for further exploration into the diverse potential of Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate in scientific and medical advancements .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known based on the current information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve in vitro and in vivo studies to determine its effects on biological systems .

Mechanism of Action

properties

IUPAC Name

methyl 4-[[9-(1,1-dioxothiolan-3-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO8S/c1-29-23(26)14-2-4-16(5-3-14)32-20-11-30-22-17(21(20)25)6-7-19-18(22)10-24(13-31-19)15-8-9-33(27,28)12-15/h2-7,11,15H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIHJMBJUYBZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.